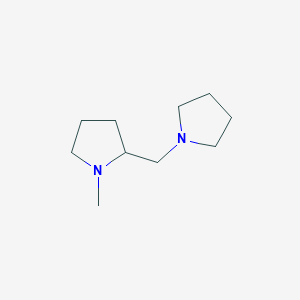

1-Methyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine

Description

1-Methyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine is a bicyclic tertiary amine featuring a pyrrolidine backbone substituted with a methyl group and a pyrrolidinylmethyl moiety. This compound has garnered attention in materials science as an organic structure-directing agent (OSDA) for synthesizing microporous aluminophosphate molecular sieves, such as AlPO-34, due to its ability to stabilize specific pore architectures during crystallization . Its structural complexity, including stereochemical variations, may influence its interactions with inorganic frameworks, making it critical for tailoring material properties like pore size and selectivity .

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-11-6-4-5-10(11)9-12-7-2-3-8-12/h10H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYPUAXZYCLIJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CN2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereoselective Synthesis Methods

Sparteine-Mediated Asymmetric Functionalization

One of the most significant methods for preparing enantiomerically enriched 1-Methyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine involves sparteine-mediated asymmetric functionalization. This approach has been successfully employed to synthesize both (R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine and (R)-1-methyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine with 85% enantiomeric excess (ee).

The key step in this synthesis involves:

- Asymmetric functionalization of N-Boc pyrrolidine using (-)-sparteine as a chiral ligand

- Subsequent trapping with 1-pyrrolidine-carbonyl chloride

- Reduction of the resulting intermediate to afford the target molecule

This method provides a practical route to access the R-enantiomer with good stereoselectivity and represents one of the few direct approaches to this compound with controlled stereochemistry.

Borane Reduction Method

A related approach for preparing (R)-1-(2-Pyrrolidinylmethyl)pyrrolidine involves borane reduction of the corresponding amide precursor. While this method initially produces a compound without the N-methyl group, it provides a foundation that can be modified to access the targeted this compound.

The detailed procedure is as follows:

- Prepare a solution of pyrrolidin-1-yl-(R)-pyrrolidin-2-yl-methanone (1.2 g, 7.1 mmol) in THF (10 mL) and cool to 0°C

- Add BH₃ (10 mL, 10 mmol) to the solution

- Heat the mixture to reflux for 16 hours

- Acidify the reaction with HCl and concentrate

- Basify the residue to pH 10 with 2N NaOH

- Extract with 5% methanol in dichloromethane

- Concentrate the organic layer and purify on a silica gel column

This procedure yields 800 mg (73%) of (R)-2-pyrrolidin-1-ylmethyl-pyrrolidine, which can subsequently be methylated to obtain (R)-1-methyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine.

SAMP/RAMP Hydrazone Methodology

The SAMP/RAMP hydrazone methodology represents another valuable approach for creating chiral pyrrolidine derivatives that can be adapted for the synthesis of this compound. This methodology utilizes chiral auxiliaries (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) to induce stereoselectivity.

Preparation of SAMP/RAMP Auxiliaries

The SAMP auxiliary can be obtained from (S)-proline in a six-step synthesis with 57% overall yield:

- Reduction of (S)-proline with lithium aluminum hydride to obtain (S)-prolinol

- Treatment with methyl formate to form the formamide

- Methylation followed by deprotection to yield the pyrrolidine intermediate

- Reaction with potassium cyanate to form an amide

- N-amination via Hofmann degradation to give SAMP

Similarly, RAMP can be prepared from (R)-glutamic acid in six steps with 35% overall yield:

Synthetic Routes Comparison

The various synthetic approaches to this compound can be compared based on their efficiency, stereoselectivity, and practical considerations. Table 1 provides a comparison of the key methods discussed.

Table 1. Comparison of Synthetic Methods for this compound

| Method | Starting Materials | Key Steps | Yield | Enantiomeric Excess | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Sparteine-Mediated Functionalization | N-Boc pyrrolidine | 1. Asymmetric functionalization 2. Trapping with 1-pyrrolidine-carbonyl chloride |

Not specified | 85% ee | - Direct access to (R)-enantiomer - Good stereoselectivity |

- Requires sparteine - Multiple steps |

| Borane Reduction | Pyrrolidin-1-yl-(R)-pyrrolidin-2-yl-methanone | 1. Reduction with BH₃ 2. Acidification and basification 3. Purification |

73% | Not specified | - Good yield - Straightforward procedure |

- Additional methylation step required - Starting material synthesis needed |

| SAMP/RAMP Hydrazone Methodology | (S)-proline or (R)-glutamic acid for auxiliary preparation | 1. Preparation of chiral auxiliary 2. Formation of hydrazone 3. Stereoselective transformations |

Varies | Potentially high | - High stereoselectivity - Versatile methodology |

- Multiple steps - Auxiliary synthesis required |

Optimization Considerations

Several factors can influence the efficiency and selectivity of this compound synthesis:

Temperature Control

In the borane reduction method, maintaining precise temperature control during the addition of borane and during the reflux period is critical for achieving optimal yields. The initial addition at 0°C followed by controlled heating to reflux helps manage the exothermic nature of the reduction while ensuring complete conversion.

Purification Strategies

Purification of the final product typically involves column chromatography. For the borane reduction method, elution with 5% methanol in dichloromethane has proven effective for isolating the pure product. Alternative purification methods such as recrystallization of salt forms might also be considered for large-scale preparations.

Stereoselectivity Enhancement

For asymmetric syntheses, the following strategies can enhance stereoselectivity:

- Optimization of chiral ligand (e.g., sparteine) concentration

- Fine-tuning reaction temperature and solvent

- Exploring alternative chiral auxiliaries or catalysts

- Investigating crystallization-induced asymmetric transformations

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine ring can be functionalized with various substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidinone derivatives, while reduction can produce various alkylated pyrrolidines .

Scientific Research Applications

Organocatalysis

One of the primary applications of 1-Methyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine is as an organocatalyst in asymmetric synthesis. It facilitates various reactions, including:

- Aldol Condensation : This reaction is crucial for forming carbon-carbon bonds, which are foundational in constructing complex organic molecules.

- Mannich Reactions : The compound serves as a catalyst to prepare enantioselective Michael adducts by reacting alkylidene malonates with unactivated ketones, enhancing the efficiency and selectivity of these reactions .

Research indicates that this compound exhibits several important biological activities:

- Neuroprotective Properties : Similar to other pyrrolidine derivatives, it may possess neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Studies suggest that its structural features contribute to these effects through modulation of neurotransmitter systems or protection against oxidative stress.

- Antimicrobial Activity : In vitro studies have shown that certain pyrrolidine derivatives exhibit antibacterial activity against resistant strains of bacteria such as Streptococcus pneumoniae and Haemophilus influenzae. The unique structure of this compound allows it to interact effectively with bacterial targets.

Structure-Activity Relationships (SAR)

The structure of this compound significantly influences its biological activity. SAR studies emphasize how specific modifications on the pyrrolidine ring can enhance or reduce its efficacy against various biological targets. For instance, variations in substituents can lead to improved antimicrobial properties or altered neuroprotective effects.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound in relation to other compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (S)-Nicotine | Pyridine fused with pyrrolidine | Strong interaction with nicotinic receptors |

| N-Methyl-2-pyrrolidone | Five-membered lactam structure | Excellent solvent properties |

| 1-Methylpyrrolidine | Simple pyrrolidine derivative | Basic amine reactivity |

| 2-Pyrrolidinone | Lactam structure | Used as a solvent and in polymer chemistry |

This comparative analysis underscores how the unique combination of functional groups in this compound contributes to its distinct biological activities and potential applications.

Case Studies and Research Findings

Recent studies have focused on the antibacterial properties of pyrrolidine derivatives, including this compound:

- A study demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating robust antibacterial activity.

- Another research effort highlighted neuroprotective effects observed in animal models, suggesting that this compound could mitigate neurodegeneration through mechanisms such as reducing inflammation and oxidative stress.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

Table 1: Structural and Functional Comparison of Key Pyrrolidine Derivatives

Stereochemical and Steric Effects

- Stereoisomerism : Compounds like 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine exist as stereoisomers, with enantiomers showing divergent receptor affinities . Similarly, the stereochemistry of this compound could influence its OSDA efficacy, though this remains unexplored in the provided evidence.

- Steric Bulk : The pyrrolidinylmethyl group introduces significant steric hindrance compared to smaller substituents (e.g., methyl or pyridyl). This may reduce bioavailability in pharmacological contexts but enhance framework stabilization in material synthesis .

Physicochemical Properties

- Basicity : Nicotine’s pKa values (3.41 and 7.94) reflect protonation at the pyridyl nitrogen and pyrrolidine amine, respectively. For this compound, the additional pyrrolidine nitrogen could alter basicity, though experimental data are absent.

- Thermal Stability : As an OSDA, the compound must withstand hydrothermal synthesis conditions (e.g., high pH and temperature), a property shared with ionic liquid precursors like 1-ethyl-2-methylpyrrolidine .

Biological Activity

1-Methyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine is a pyrrolidine derivative that has garnered attention due to its potential biological activities. This compound, characterized by a dual pyrrolidine structure, may exhibit diverse pharmacological properties, including neuroactive and antimicrobial effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H18N2

- SMILES Notation : C1CCN(C1)C[C@@H]2CCCN2

This compound features two interconnected pyrrolidine rings, which are known to contribute to various biological activities due to their ability to interact with biological targets such as receptors and enzymes.

Neuropharmacological Effects

Research indicates that compounds with similar pyrrolidine structures can influence the central nervous system (CNS). For instance, derivatives of pyrrolidine have shown promise as anticonvulsants and anxiolytics . The mechanism often involves modulation of neurotransmitter systems, particularly GABAergic pathways.

Case Study : A study investigating the effects of pyrrolidine derivatives on seizure models demonstrated that certain compounds exhibited significant anticonvulsant activity, suggesting that this compound may possess similar properties .

Antimicrobial Activity

Pyrrolidine derivatives have also been evaluated for their antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes and inhibit growth.

Research Findings : A recent study highlighted that related pyrrolidine compounds exhibited Minimum Inhibitory Concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus. This suggests a potential for this compound in developing new antibacterial agents .

Data Table: Biological Activities of Pyrrolidine Derivatives

| Activity Type | Compound | MIC (µg/mL) | Reference |

|---|---|---|---|

| Anticonvulsant | Pyrrolidine derivative | - | |

| Antimicrobial | Pyrrolyl Benzamide Derivative | 3.12 - 12.5 | |

| Cytotoxicity | Pyrrolidine derivative | IC50 < 10 |

The biological activity of this compound may be attributed to several mechanisms:

- Receptor Interaction : The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing CNS activity.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, which could be relevant for drug development.

Synthesis and Derivatives

The synthesis of this compound involves straightforward synthetic routes that allow for the modification of the pyrrolidine rings to enhance biological activity. Various derivatives have been synthesized and tested for improved efficacy against specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.